3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS No.: 1562995-68-9
Cat. No.: VC6719536
Molecular Formula: C11H12IN3O
Molecular Weight: 329.141
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1562995-68-9 |
|---|---|
| Molecular Formula | C11H12IN3O |
| Molecular Weight | 329.141 |
| IUPAC Name | 3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 |
| Standard InChI Key | QHHOJYBMAQHTTB-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3 |
Introduction
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the pyrazolo[4,3-b]pyridine family. These compounds are recognized for their structural versatility and potential biomedical applications, including their roles as scaffolds in drug discovery and development. The incorporation of iodine and tetrahydropyranyl groups enhances the compound's physicochemical properties, such as solubility and reactivity.
Synthesis Pathways
While no direct synthesis route for this exact compound was identified in the provided sources, general synthetic strategies for pyrazolo[4,3-b]pyridines involve:
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Cyclization Reactions:
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Starting from preformed pyrazole or pyridine derivatives.
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Utilizing reagents like Vilsmeier–Haack for formylation or halogenation.
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Substitution Reactions:
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Introduction of iodine at position 3 through electrophilic iodination.
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Functionalization of the tetrahydropyranyl group via nucleophilic substitution.
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These methods are supported by literature on similar compounds within the same chemical family .
Applications and Biological Relevance
Pyrazolo[4,3-b]pyridines are widely studied for their pharmacological properties:
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Biomedical Applications:
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Structure-Activity Relationship (SAR):
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The iodine substituent at position 3 enhances lipophilicity and may improve membrane permeability.
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The tetrahydropyranyl group increases metabolic stability by protecting reactive sites.
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Analytical Characterization
The compound's structure can be confirmed through various spectroscopic techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Proton (H) and Carbon (C) NMR to confirm the substitution pattern. |
| Mass Spectrometry | Molecular ion peak to verify molecular weight (329.14 g/mol). |
| IR Spectroscopy | Characteristic peaks for C–I bond (~500 cm) and ether groups (~1100 cm). |
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